(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Overview
Description
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound that belongs to the class of amides It features a conjugated system with a double bond (2E) and is characterized by the presence of a chloro-nitrophenyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde and 2-(trifluoromethyl)aniline.
Condensation Reaction: The aldehyde group of 4-chloro-3-nitrobenzaldehyde reacts with the amine group of 2-(trifluoromethyl)aniline in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Reduction: 3-(4-amino-3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-(4-chloro-3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enoic acid.
Scientific Research Applications
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s conjugated system makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, inhibiting their activity.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-chloro-3-nitrophenyl)-N-phenylprop-2-enamide: Lacks the trifluoromethyl group, which may affect its potency and selectivity.
(2E)-3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide: Lacks the nitro group, which may influence its reactivity and biological activity.
(2E)-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide: Lacks the chloro group, which may alter its chemical properties and interactions.
Uniqueness
The presence of both the chloro and nitro groups, along with the trifluoromethyl group, makes (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide unique in terms of its chemical reactivity and potential biological activity. These functional groups contribute to its distinct electronic properties and interactions with molecular targets.
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O3/c17-12-7-5-10(9-14(12)22(24)25)6-8-15(23)21-13-4-2-1-3-11(13)16(18,19)20/h1-9H,(H,21,23)/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQZCRTVHATPKT-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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